molecular formula C18H27N7O B6963649 4-pyrazin-2-yl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]piperazine-1-carboxamide

4-pyrazin-2-yl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]piperazine-1-carboxamide

Cat. No.: B6963649
M. Wt: 357.5 g/mol
InChI Key: XAHWJDXTEXFGPP-UHFFFAOYSA-N
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Description

4-pyrazin-2-yl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]piperazine-1-carboxamide is a complex organic compound that features a pyrazine ring, a piperazine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyrazin-2-yl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the piperazine ring: This step involves the reaction of the pyrazine derivative with a piperazine compound, often facilitated by a coupling agent.

    Introduction of the pyrazole ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-pyrazin-2-yl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-pyrazin-2-yl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-pyrazin-2-yl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line drug used in tuberculosis treatment.

    Piperazine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic activities.

Uniqueness

4-pyrazin-2-yl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]piperazine-1-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-pyrazin-2-yl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O/c1-14-16(15(2)23(3)22-14)5-4-6-21-18(26)25-11-9-24(10-12-25)17-13-19-7-8-20-17/h7-8,13H,4-6,9-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHWJDXTEXFGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCCNC(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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